molecular formula C20H26N2O5S2 B2703548 5-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide CAS No. 946284-94-2

5-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

Cat. No.: B2703548
CAS No.: 946284-94-2
M. Wt: 438.56
InChI Key: KOJFZAOXPRSKLA-UHFFFAOYSA-N
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Description

5-Ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is an organic compound known for its complex structure and multifaceted applications. It belongs to the class of sulfonamides, characterized by the presence of a sulfonyl functional group attached to an amine. This compound combines structural elements of tetrahydroquinoline and methoxybenzenesulfonamide, resulting in unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic synthesis. The key steps may include the alkylation of tetrahydroquinoline, sulfonylation to introduce the ethylsulfonyl group, and subsequent condensation with 2-methoxybenzenesulfonyl chloride. Each step requires precise control of reaction conditions such as temperature, solvent choice, and catalyst use.

Industrial Production Methods: On an industrial scale, the production of this compound would leverage optimized reaction conditions for efficiency and yield. High-pressure reactors, continuous flow systems, and automated monitoring can enhance the scalability of the synthesis process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: The compound is reactive in various organic transformations including:

  • Oxidation: Can undergo oxidation reactions at the methoxy or ethyl groups.

  • Reduction: Reduction reactions may target the sulfonyl groups or the quinoline ring.

  • Substitution: Nucleophilic or electrophilic substitution at the benzene or quinoline rings.

Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate, reducers such as lithium aluminum hydride, and substitution agents like halides. Reactions often require specific solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium, acid catalysts).

Major Products: The reactions yield various derivatives, each differing slightly in their functional groups while preserving the core structure of the compound.

Scientific Research Applications

The compound sees use in:

  • Chemistry: As an intermediate in organic synthesis for complex molecules.

  • Biology: As a potential lead compound for drug discovery, particularly in antimicrobial and anticancer research.

  • Medicine: Investigated for its potential therapeutic effects.

  • Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. It may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets like proteins or DNA. The exact pathways depend on the functional groups and their interactions within biological systems.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

  • 6-ethyl-N-(4-(ethylsulfonyl)phenyl)-1,2,3,4-tetrahydroquinoline-2-sulfonamide

  • 5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide

These compounds differ in the substituents attached to the sulfonyl and quinoline groups, leading to variations in their reactivity and application profiles. Each offers distinct advantages and limitations based on their structural nuances.

Properties

IUPAC Name

5-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-15-8-11-19(27-3)20(13-15)29(25,26)21-17-9-10-18-16(14-17)7-6-12-22(18)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJFZAOXPRSKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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